molecular formula C9H5F5O B12062740 (2,3,4,5,6-Pentafluorobenzyl)oxirane

(2,3,4,5,6-Pentafluorobenzyl)oxirane

Cat. No.: B12062740
M. Wt: 224.13 g/mol
InChI Key: XHYZQFHWNNSAMZ-UHFFFAOYSA-N
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Description

(2,3,4,5,6-Pentafluorobenzyl)oxirane is a fluorinated organic compound with the molecular formula C9H3F5O. It is characterized by the presence of a pentafluorobenzyl group attached to an oxirane ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,4,5,6-Pentafluorobenzyl)oxirane typically involves the reaction of pentafluorobenzyl bromide with an epoxide precursor under basic conditions. One common method is the reaction of pentafluorobenzyl bromide with sodium hydroxide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

(2,3,4,5,6-Pentafluorobenzyl)oxirane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,3,4,5,6-Pentafluorobenzyl)oxirane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,3,4,5,6-Pentafluorobenzyl)oxirane involves its ability to undergo nucleophilic substitution and ring-opening reactions. The oxirane ring is highly strained, making it reactive towards nucleophiles. The pentafluorobenzyl group enhances the compound’s reactivity and stability, allowing it to interact with various molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

    (2,3,4,5,6-Pentafluorobenzyl)hydroxylamine: Similar in structure but contains a hydroxylamine group instead of an oxirane ring.

    (2,3,4,5,6-Pentafluorobenzyl)bromide: Contains a bromide group instead of an oxirane ring.

    (2,3,4,5,6-Pentafluorobenzyl)alcohol: Contains a hydroxyl group instead of an oxirane ring

Uniqueness

(2,3,4,5,6-Pentafluorobenzyl)oxirane is unique due to the presence of both the highly reactive oxirane ring and the electron-withdrawing pentafluorobenzyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

2-[(2,3,4,5,6-pentafluorophenyl)methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5O/c10-5-4(1-3-2-15-3)6(11)8(13)9(14)7(5)12/h3H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYZQFHWNNSAMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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